![molecular formula C10H16O5 B2479196 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid CAS No. 1989659-88-2](/img/structure/B2479196.png)
3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid” is a chemical compound with the CAS Number: 1989659-88-2 . It has a molecular weight of 216.23 and a molecular formula of C10H16O5. It is also known as DOPA or dioxopentanoic acid.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(5-(1,3-dioxolan-2-yl)tetrahydrofuran-2-yl)propanoic acid . The InChI code is 1S/C10H16O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h7-8,10H,1-6H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Selective Esterifications in Solvents
Subheading : Enhancements in Esterification ProcessesOxyma and its derivative, including (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, have shown significant efficacy in selective esterification of primary alcohols. This process is enhanced in a solvent mix containing a small percentage of water and CH(3)CN, broadening the range of carboxylic acids that can be esterified with primary alcohols. Notably, the derivative can be conveniently removed after the reaction, simplifying the post-reaction processing (Wang et al., 2012).
Catalyzed Glycerol Condensations
Subheading : Advancements in Glycerol-Based Chemical ProductionThe acid-catalyzed condensation of glycerol with various aldehydes and acetals, including formaldehyde and acetone, facilitates the production of cyclic acetals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research has pinpointed solid acids as potent catalysts for converting glycerol into these novel platform chemicals, with a particular focus on [1,3]dioxan-5-ols due to their potential as precursors for 1,3-propanediol derivatives (Deutsch et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-[5-(1,3-dioxolan-2-yl)oxolan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRFHJVDTYLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

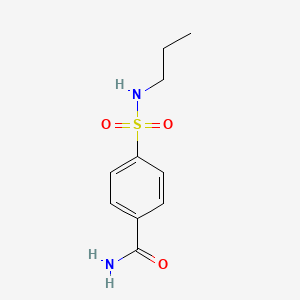
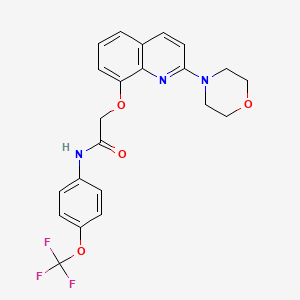
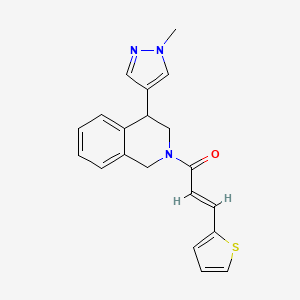
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)
![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)
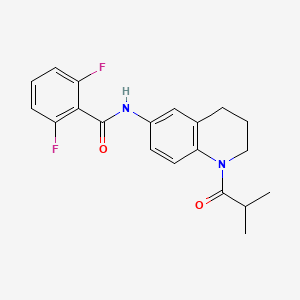
![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)
![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)
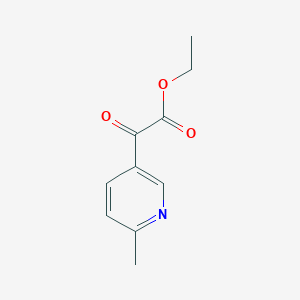
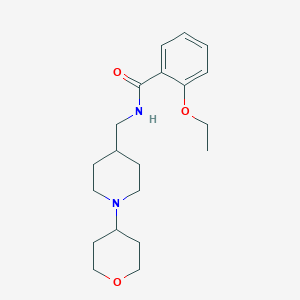
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)
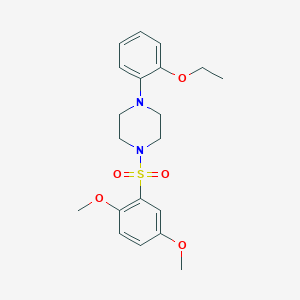
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)
![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)